molecular formula C6H10N2OS B8407588 (Diethylamino)methanoyl isothiocyanate

(Diethylamino)methanoyl isothiocyanate

Cat. No. B8407588
M. Wt: 158.22 g/mol
InChI Key: BSWAOKUJZCZYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Diethylamino)methanoyl isothiocyanate is a useful research compound. Its molecular formula is C6H10N2OS and its molecular weight is 158.22 g/mol. The purity is usually 95%.
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properties

Product Name

(Diethylamino)methanoyl isothiocyanate

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

1,1-diethyl-3-(sulfanylidenemethylidene)urea

InChI

InChI=1S/C6H10N2OS/c1-3-8(4-2)6(9)7-5-10/h3-4H2,1-2H3

InChI Key

BSWAOKUJZCZYJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(Diethylamino)methanoyl isothiocyanate was prepared using commercially available N,N-diethylcarbamic chloride (80 mg) as a starting compound according to the description of the literature. (Diethylamino)methanoyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (52 mg, yield 38%).
Quantity
80 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(Diethylamino)methanoyl isothiocyanate was prepared using commercially available N,N-diethylcarbamic chloride (80 mg) as a starting compound according to the description of the literature. (Diethylamino)methanoyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (42 mg, yield 55%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

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